
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is a bicyclic amine compound with a unique structure that includes a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene and an appropriate amine.
Cycloaddition Reaction: A Diels-Alder reaction is performed between cyclopentadiene and a suitable dienophile to form the bicyclic core structure.
Reduction: The resulting bicyclic compound is then subjected to reduction conditions to introduce the amine functionality at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other derivatives that can be further utilized in organic synthesis.
科学的研究の応用
Chemistry
In chemistry, (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: Another bicyclic amine with different substituents and applications.
Uniqueness
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is unique due to its specific stereochemistry and the presence of the methano bridge, which imparts distinct chemical and biological properties
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(1S,8R)-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-3,7-8H,4-6,12H2/t7-,8+/m1/s1 |
InChIキー |
BKQHSLRUFYATMH-SFYZADRCSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1C3=C2C(=CC=C3)N |
正規SMILES |
C1CC2CC1C3=C2C(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
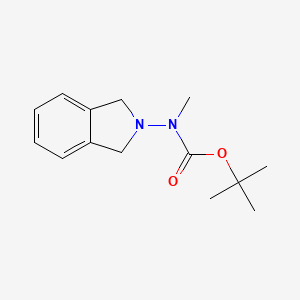
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
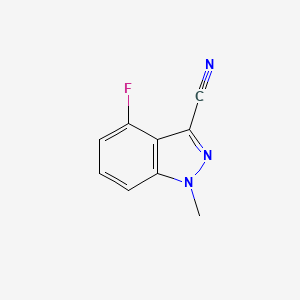
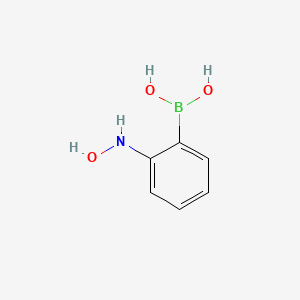
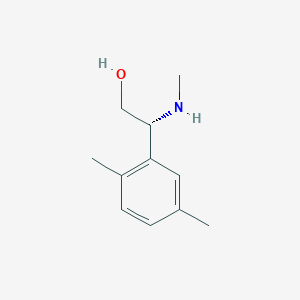
![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
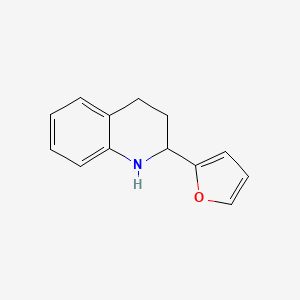
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
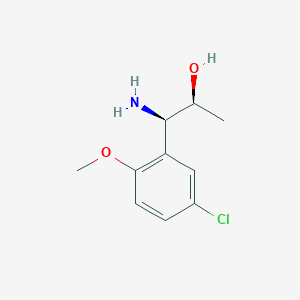
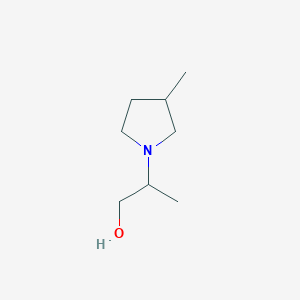

![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)
